molecular formula C12H14BrNO B1529461 1-(4-Bromo-2,6-dimethylphenyl)pyrrolidin-2-one CAS No. 1443981-61-0

1-(4-Bromo-2,6-dimethylphenyl)pyrrolidin-2-one

Cat. No.: B1529461
CAS No.: 1443981-61-0
M. Wt: 268.15 g/mol
InChI Key: JLEMODKQEZKEJG-UHFFFAOYSA-N
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Description

1-(4-Bromo-2,6-dimethylphenyl)pyrrolidin-2-one is a chemical compound characterized by a bromine atom and two methyl groups attached to a phenyl ring, which is further connected to a pyrrolidin-2-one ring. This compound is of interest in various scientific and industrial applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2,6-dimethylphenyl)pyrrolidin-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 4-bromo-2,6-dimethylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then cyclized to form the pyrrolidin-2-one ring.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2,6-dimethylphenyl)pyrrolidin-2-one undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups.

  • Substitution: Substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation reactions typically use oxidizing agents such as potassium permanganate or chromium(VI) oxide.

  • Reduction reactions may involve reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

  • Substitution reactions often require nucleophiles such as amines or alcohols, and may be facilitated by heating or the use of a solvent.

Major Products Formed:

  • Oxidation can yield carboxylic acids or ketones.

  • Reduction can produce amines or alcohols.

  • Substitution reactions can result in the formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Bromo-2,6-dimethylphenyl)pyrrolidin-2-one has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to investigate enzyme interactions and metabolic pathways.

  • Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-Bromo-2,6-dimethylphenyl)pyrrolidin-2-one exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

1-(4-Bromo-2,6-dimethylphenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

  • 1-(4-Bromo-2,6-dimethylphenyl)ethanol: This compound differs by having an ethanol group instead of the pyrrolidin-2-one ring.

  • 1-(4-Bromo-2,6-dimethylphenyl)amine: This compound has an amine group in place of the pyrrolidin-2-one ring.

  • 1-(4-Bromo-2,6-dimethylphenyl)acetamide: This compound features an acetamide group instead of the pyrrolidin-2-one ring.

Uniqueness: this compound is unique due to its pyrrolidin-2-one ring, which imparts distinct chemical and physical properties compared to other similar compounds

Properties

IUPAC Name

1-(4-bromo-2,6-dimethylphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-8-6-10(13)7-9(2)12(8)14-5-3-4-11(14)15/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEMODKQEZKEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N2CCCC2=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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